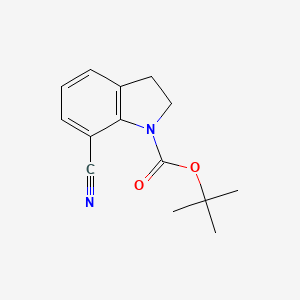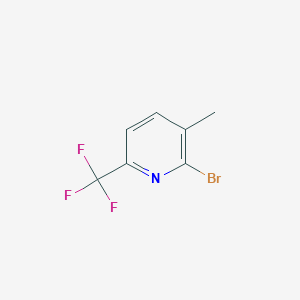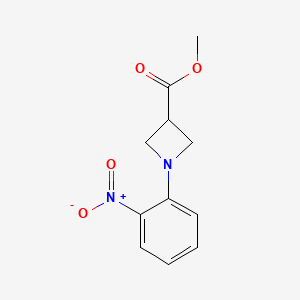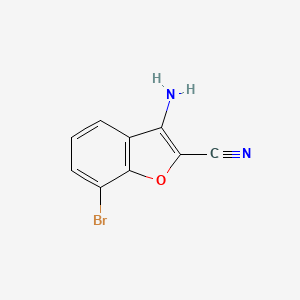
1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate is an organic compound that belongs to the class of nitriles and esters. This compound is characterized by the presence of a cyano group (–CN) and an acetate group (–COOCH3) attached to a dihydronaphthalene moiety. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. One possible route could be:
Formation of the dihydronaphthalene intermediate: This can be achieved through the hydrogenation of naphthalene.
Introduction of the cyano group: This step might involve the reaction of the dihydronaphthalene intermediate with a cyanating agent such as sodium cyanide (NaCN) under basic conditions.
Acetylation: The final step could involve the acetylation of the cyano-substituted dihydronaphthalene using acetic anhydride (CH3CO)2O in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions might convert the cyano group to an amine group (–NH2).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the naphthalene ring or the acetate group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The cyano group could participate in nucleophilic addition reactions, while the acetate group might undergo hydrolysis under physiological conditions.
類似化合物との比較
Similar Compounds
- 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl benzoate
- 1-Cyano-2-(3,4-dihydronaphthalen-2(1H)-ylidene)ethyl propionate
特性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
[1-cyano-2-(3,4-dihydro-1H-naphthalen-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C15H15NO2/c1-11(17)18-15(10-16)9-12-6-7-13-4-2-3-5-14(13)8-12/h2-5,9,15H,6-8H2,1H3 |
InChIキー |
BBKUGDYVMJIIPC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C=C1CCC2=CC=CC=C2C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)





![5-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11872606.png)
![tert-Butyl 6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B11872608.png)




